molecular formula C14H11F2NO4S B5709781 N-(2,6-difluorophenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

N-(2,6-difluorophenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

Cat. No.: B5709781
M. Wt: 327.30 g/mol
InChI Key: WQCBLIFJWOQPCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,6-difluorophenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a sulfonamide derivative featuring a 2,3-dihydro-1,4-benzodioxine core substituted with a sulfonamide group at position 6 and a 2,6-difluorophenyl moiety. This compound belongs to a class of sulfonamides known for their structural versatility in medicinal chemistry, particularly in targeting enzymes like carbonic anhydrases or kinases .

Properties

IUPAC Name

N-(2,6-difluorophenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F2NO4S/c15-10-2-1-3-11(16)14(10)17-22(18,19)9-4-5-12-13(8-9)21-7-6-20-12/h1-5,8,17H,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQCBLIFJWOQPCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NC3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F2NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901327278
Record name N-(2,6-difluorophenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901327278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49734383
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

675826-82-1
Record name N-(2,6-difluorophenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901327278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,6-difluorophenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide typically involves the following steps:

    Formation of the Benzodioxine Ring: The benzodioxine ring can be synthesized through a cyclization reaction involving appropriate precursors such as catechol derivatives and epoxides under acidic or basic conditions.

    Introduction of the Difluorophenyl Group: The difluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using 2,6-difluorobenzene as a starting material.

    Sulfonamide Formation:

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxine ring, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the sulfonamide group, converting it to corresponding amines.

    Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Electrophilic reagents like halogens and nitrating agents can be used under acidic conditions.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry:

  • Used as a building block for the synthesis of more complex organic molecules.
  • Employed in the development of novel materials with unique electronic and optical properties.

Biology and Medicine:

  • Investigated for its potential as an enzyme inhibitor, particularly targeting sulfonamide-sensitive enzymes.
  • Explored for its antimicrobial properties due to the presence of the sulfonamide group.

Industry:

  • Utilized in the production of specialty chemicals and advanced materials.
  • Potential applications in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(2,6-difluorophenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide involves its interaction with specific molecular targets, such as enzymes. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic or biological effect.

Comparison with Similar Compounds

Electron-Withdrawing Substituents

The 2,6-difluorophenyl group in the target compound introduces strong electron-withdrawing effects, which may enhance binding to enzymes like kinases or sulfotransferases compared to mono-fluorinated analogs (e.g., the 4-fluorophenyl derivative in ). This substitution pattern also reduces metabolic degradation, a common advantage in drug design .

Sulfonamide Linkers

The sulfonamide group (-SO₂NH-) is a critical pharmacophore in all listed compounds. However, derivatives with bis-sulfonamide moieties (e.g., piperidine- or piperazine-linked analogs) exhibit enhanced binding to proteins with multiple active sites, as observed in kinase inhibition studies .

Spacer Groups

The inclusion of piperidine, piperazine, or alkyl chains (e.g., pentyl) alters solubility and bioavailability. For instance, piperazine-linked compounds (e.g., ) demonstrate improved aqueous solubility compared to the parent compound, making them more suitable for in vivo applications.

Pharmacological and Crystallographic Findings

  • Crystallography : The 4-fluorobenzenesulfonamide analog () has been structurally characterized, revealing planar geometry and hydrogen-bonding interactions typical of sulfonamides. These features are critical for protein-ligand interactions.
  • Metabolic Stability : The pentyl-linked analog () shows increased metabolic stability in preliminary assays, likely due to reduced cytochrome P450 interactions.

Biological Activity

N-(2,6-difluorophenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a sulfonamide compound with a unique structure that has garnered attention in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a benzodioxine ring system with a sulfonamide group and a difluorophenyl substituent. The molecular formula is C14H11F2NO4SC_{14}H_{11}F_2NO_4S with a molecular weight of 327.30 g/mol. This structure allows for diverse interactions with biological targets, particularly in enzyme inhibition.

The mechanism of action for this compound primarily involves its ability to inhibit specific enzymes by mimicking natural substrates. The sulfonamide moiety can effectively bind to the active site of carbonic anhydrases (CAs), disrupting their function. This interaction is crucial for various physiological processes, including acid-base balance and fluid secretion.

Inhibition of Carbonic Anhydrases

Recent studies have highlighted the compound's efficacy as an inhibitor of human carbonic anhydrase isoforms, particularly CA IX and CA XII. These isoforms are often overexpressed in tumors and are implicated in cancer progression.

  • In Vitro Studies : In vitro assays demonstrated that this compound exhibited significant inhibitory activity against CA IX and CA XII. For instance, compounds derived from similar structures showed IC50 values ranging from 51.6 to 99.6 nM against CA IX under hypoxic conditions .
  • Cell Viability Assays : The compound was tested on various cancer cell lines (e.g., HT-29 and MDA-MB-231), revealing a concentration-dependent decrease in cell viability. Notably, under hypoxic conditions, the compound's inhibitory effects were enhanced compared to normoxic environments .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications:

CompoundIC50 (nM)Target
16a51.6hCA IX
16b99.6hCA IX
16e135.3hCA XII

These findings suggest that specific substitutions on the benzodioxine scaffold can enhance or diminish inhibitory potency against different carbonic anhydrase isoforms .

Case Study 1: Cancer Cell Lines

In a study evaluating the effects of various sulfonamide derivatives on cancer cell lines, this compound was found to significantly reduce the viability of HT-29 colon cancer cells by approximately 20% at high concentrations (400 μM). This effect was particularly pronounced under hypoxic conditions where CA IX expression is elevated .

Case Study 2: Tumor Microenvironment

Another study highlighted the compound's ability to reverse acidification in tumor microenvironments by inhibiting carbonic anhydrases. This action not only affects tumor growth but also potentially enhances the efficacy of concurrent therapies by improving drug delivery and penetration through normalized pH levels .

Q & A

Basic: What synthetic methodologies are optimal for preparing N-(2,6-difluorophenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide?

Answer:
The synthesis typically involves coupling a dihydrobenzodioxin-6-amine precursor with a sulfonyl chloride derivative under basic conditions. Key steps include:

  • Nucleophilic substitution : Reacting 2,3-dihydro-1,4-benzodioxin-6-amine with 2,6-difluorobenzenesulfonyl chloride in a polar aprotic solvent (e.g., DMF) using a base like Na₂CO₃ or LiH to deprotonate the amine and drive the reaction .
  • pH control : Maintaining pH ~10 to stabilize intermediates and minimize side reactions .
  • Purification : Flash chromatography or recrystallization to isolate the product, with purity confirmed via ¹H-NMR and LC-MS .

Basic: How can researchers confirm the structural integrity and purity of this compound?

Answer:
Standard analytical techniques include:

  • ¹H-NMR spectroscopy : To verify substituent positions (e.g., dihydrobenzodioxin protons at δ 4.2–4.4 ppm, aromatic fluorophenyl signals) and rule out impurities .
  • IR spectroscopy : Confirm sulfonamide (-SO₂NH-) stretches at ~1350 cm⁻¹ and 1150 cm⁻¹ .
  • Elemental analysis (CHN) : Validate stoichiometric ratios of C, H, and N .
  • Mass spectrometry : Exact mass determination (e.g., ESI-MS) to confirm molecular ion peaks .

Basic: What initial biological screening assays are relevant for this compound?

Answer:
Prioritize assays aligned with sulfonamide pharmacology:

  • Enzyme inhibition : α-Glucosidase (anti-diabetic potential) or lipoxygenase (anti-inflammatory) assays, using protocols with IC₅₀ determination (e.g., spectrophotometric monitoring of substrate conversion) .
  • Antimicrobial activity : Minimum inhibitory concentration (MIC) testing against Gram-positive/negative bacteria .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess anti-proliferative effects .

Advanced: How do structural modifications (e.g., fluorophenyl substitution) influence bioactivity?

Answer:

  • Electron-withdrawing effects : The 2,6-difluorophenyl group enhances sulfonamide acidity, potentially improving binding to enzymatic active sites (e.g., α-glucosidase) via hydrogen bonding or electrostatic interactions .
  • Steric considerations : Ortho-fluorine substituents may restrict rotational freedom, stabilizing ligand-receptor conformations. Compare with analogs (e.g., 4-fluorophenyl derivatives) to isolate substituent effects .
  • Data-driven optimization : Use SAR studies to correlate logP (lipophilicity) with membrane permeability or IC₅₀ values .

Advanced: How can crystallographic data resolve contradictions in reported bioactivity?

Answer:

  • Single-crystal X-ray diffraction : Determine precise bond lengths/angles (e.g., S-N and C-F distances) to validate tautomeric forms or polymorphism that may affect activity .
  • SHELX refinement : Use programs like SHELXL for high-resolution structure analysis, identifying hydrogen-bonding networks critical for target engagement .
  • Correlate with bioassays : Cross-reference crystallographic data with enzymatic inhibition profiles to explain outliers (e.g., reduced activity due to steric clashes) .

Advanced: What computational approaches predict the compound’s pharmacokinetic and toxicity profiles?

Answer:

  • Molecular docking (AutoDock/Vina) : Simulate binding to targets like α-glucosidase or COX-2, focusing on sulfonamide interactions with catalytic residues .
  • ADMET prediction : Use tools like SwissADME to estimate permeability (LogP), CYP450 metabolism, and hERG channel inhibition .
  • MD simulations : Assess stability of ligand-receptor complexes over time (e.g., 100 ns trajectories) to prioritize derivatives with durable binding .

Advanced: How can stability studies under varying conditions optimize formulation?

Answer:

  • Forced degradation : Expose the compound to heat (40–80°C), light, and pH extremes (1–13), monitoring decomposition via HPLC. Sulfonamides are prone to hydrolysis under acidic/basic conditions .
  • Excipient compatibility : Test with common stabilizers (e.g., PEG, cyclodextrins) to mitigate hygroscopicity or oxidative degradation .
  • Solid-state stability : Use DSC/TGA to identify polymorph transitions affecting shelf life .

Advanced: How do researchers reconcile conflicting bioactivity data across studies?

Answer:

  • Meta-analysis : Compare assay conditions (e.g., enzyme source, substrate concentration) that may alter IC₅₀ values. For example, α-glucosidase from Saccharomyces vs. mammalian sources exhibits varying sensitivity .
  • Batch variability : Assess purity (e.g., residual solvents, isomers) via LC-MS and repeat assays with rigorously characterized samples .
  • Mechanistic follow-up : Use SPR or ITC to measure binding kinetics directly, bypassing assay-specific artifacts .

Table 1: Key Synthetic and Bioactivity Data from Literature

PropertyValue/ObservationReference
Synthetic yield77–91% (optimized via LiH activation)
α-Glucosidase IC₅₀81–86 µM (vs. acarbose: 37 µM)
Lipoxygenase inhibitionModerate (40–60% at 100 µM)
Thermal decomposition>200°C (stable below melting point)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.